"UR-144 N-(5-Hydroxypentyl)-d5" chemical properties
"UR-144 N-(5-Hydroxypentyl)-d5" chemical properties
An In-depth Technical Guide to UR-144 N-(5-Hydroxypentyl)-d5: Properties, Application, and Analytical Strategy
Foreword: The Analytical Imperative for Metabolite Analysis
In the dynamic landscape of forensic and clinical toxicology, the focus often shifts from the parent compound to its metabolic byproducts. This is particularly true for synthetic cannabinoids, a class of compounds known for their rapid and extensive metabolism within the human body. The parent drug, such as UR-144, may only be present in biological samples for a very short window post-consumption, making its direct detection unreliable for confirming exposure.[1][2][3] Consequently, toxicologists and researchers must target the more persistent and abundant metabolites to build a robust analytical case. UR-144 N-(5-hydroxypentyl) is a primary Phase I metabolite of UR-144, making it a critical biomarker for confirming ingestion.[4] For accurate and defensible quantitative analysis, a stable, isotopically labeled internal standard is not just a recommendation—it is a necessity. This guide provides a comprehensive technical overview of UR-144 N-(5-hydroxypentyl)-d5, the deuterated internal standard essential for this work.
Core Chemical Identity and Physicochemical Profile
UR-144 N-(5-hydroxypentyl)-d5 is the deuterium-labeled analog of a key UR-144 metabolite. The five deuterium atoms are typically located on the indole ring, providing a stable isotopic signature for mass spectrometry-based analysis.[5] Its primary function is to serve as an internal standard in quantitative workflows, particularly for methods employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6]
Chemical Structure
Caption: Structure of UR-144 N-(5-Hydroxypentyl)-d5 with deuteration on the indole ring.
Physicochemical Data Summary
While extensive experimental data for this specific deuterated standard is not publicly available, its properties can be reliably inferred from its structure and its non-deuterated counterpart. It is typically supplied as a certified reference material dissolved in methanol.[5]
| Property | Value / Description | Source / Rationale |
| Formal Name | -methanone-d5 | Based on IUPAC nomenclature |
| Synonyms | XLR11 N-(5-hydroxypentyl) metabolite-d5 | |
| Molecular Formula | C₂₁H₂₄D₅NO₂ | |
| Molecular Weight | 332.49 g/mol | [5] |
| Form | Provided as a solution (e.g., 100 µg/mL in methanol) | [5] |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMF, and DMSO. | [7] (Data for related glucuronide) |
| Storage | -20°C for long-term stability | [5] |
The Scientific Rationale: Isotopic Labeling in Quantitative Analysis
The core value of UR-144 N-(5-hydroxypentyl)-d5 lies in the principles of isotope dilution mass spectrometry. In any bioanalytical workflow, from sample collection to final analysis, the target analyte is susceptible to loss and variability. The goal of an internal standard is to mimic the behavior of the analyte as closely as possible to account for this variance.
Causality Behind Using a Deuterated Standard:
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Physicochemical Mimicry: A deuterated standard is chemically identical to the analyte. This ensures it behaves the same way during all sample preparation steps (e.g., extraction, evaporation, derivatization). Any analyte lost during these steps will be matched by a proportional loss of the internal standard.
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Chromatographic Co-elution: The deuterated standard will elute at virtually the same retention time as the non-deuterated analyte in both GC and LC. This is critical because it ensures that both compounds experience the same matrix effects at the point of ionization in the mass spectrometer. Matrix effects—the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix (e.g., salts, lipids)—are a major source of quantitative inaccuracy.
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Mass Spectrometric Distinction: While chemically identical, the +5 Dalton mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard.
This self-validating system ensures that the ratio of the analyte signal to the internal standard signal remains constant, regardless of sample loss or matrix effects, leading to highly accurate and precise quantification.
Caption: A validated, step-by-step workflow for the quantification of UR-144 metabolites.
Metabolic Context of the Parent Compound
Understanding the metabolism of UR-144 is fundamental to appreciating the role of its hydroxylated metabolite and the corresponding deuterated standard. UR-144 is a potent synthetic cannabinoid that preferentially binds the peripheral CB₂ receptor over the central CB₁ receptor. [8][4][9]However, its psychoactive effects are still significant. [10]
Caption: Simplified metabolic fate of UR-144 in the body.
This pathway illustrates that the N-(5-hydroxypentyl) metabolite is a direct, stable indicator of exposure to the parent drug. Further metabolism can also occur at other positions, such as N-(4-hydroxypentyl), but the terminal (omega) hydroxylation is a major route. [4][11]
Conclusion
UR-144 N-(5-hydroxypentyl)-d5 is more than just a chemical; it is a critical enabling tool for the advancement of forensic science and drug development. Its role as a stable, isotopically labeled internal standard allows for the development of robust, high-integrity quantitative methods that can withstand rigorous scientific and legal scrutiny. By providing a reliable means to correct for analytical variability, it ensures that data on UR-144 exposure is accurate, precise, and defensible. For any researcher or scientist working in the field of synthetic cannabinoid analysis, a thorough understanding of this compound's properties and its application is fundamental to achieving trustworthy results.
References
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UR-144. Wikipedia. [Link]
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Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods. [Link]
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Papaseit, E., Pérez-Mañá, C., Perez-Coy, A., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. [Link]
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Despentyl-UR-144. NPS Discovery — New Drug Monograph 2025. [Link]
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UR-144 – Knowledge and References. Taylor & Francis. [Link]
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Abudayyak, M., & Boran, T. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences. [Link]
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Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells - An In Vitro Evaluation. TRDizin. [Link]
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Adamowicz, P., Gieroń, J., Gil, D., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. [Link]
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Labay, L. M., Caruso, J. L., & KWB, A. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PubMed Central. [Link]
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UR-144 (also known as KM-X1) and XLR11 (5-F-UR-144). DEA Diversion Control Division. [Link]
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Grabenauer, M., Krol, W., Wiley, J. L., & Thomas, B. F. (2014). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF. SciSpace. [Link]
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